3-Ethyl-2-propylpyridine
Description
Its molecular formula is inferred as C10H15N based on NMR data . The compound is synthesized via aerobic C–N bond activation, achieving a moderate isolated yield of 34% . Key structural features include:
- Substituent Effects: The ethyl and propyl groups are electron-donating alkyl chains, influencing the pyridine ring's electronic density and steric profile.
- Spectroscopic Data:
Properties
CAS No. |
71350-27-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-ethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-6-10-9(4-2)7-5-8-11-10/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
GRKCFFJMDWJNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=N1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 2-propylpyridine, an ethyl group can be introduced at the third position using ethylating agents under controlled conditions. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The choice of solvents and reagents is also crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Ethyl-2-propylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
3-Acetylpyridine (CAS 350-03-8)
- Structure : A pyridine with an acetyl group (-COCH3) at the 3-position.
- Key Differences :
- The acetyl group is electron-withdrawing, reducing the ring's electron density compared to alkyl substituents in 3-Ethyl-2-propylpyridine.
- Higher polarity due to the carbonyl group, likely increasing water solubility compared to alkylated pyridines.
- Applications : Used in flavorings and pharmaceuticals due to its reactivity in nucleophilic substitutions .
2-Ethyl-3-methylpyrazine (CAS 15707-23-0)
Physical and Chemical Properties
Limited data for this compound exist in the provided evidence. Comparisons are inferred from structurally analogous compounds:
| Compound | Molecular Weight | Log Kow (Predicted) | Water Solubility (mg/L) | Vapor Pressure (mm Hg) |
|---|---|---|---|---|
| This compound | 149.23* | ~3.5 (estimated) | Low (alkyl dominance) | Moderate (alkyl chains) |
| Ethyltrans-2-octenoate | 170.25 | N/A | 52.1 | 0.156 @ 25°C |
| Ethyl 2-methyl-2-butenoate | 128.17 | 2.18 | 1289 | 2.17 @ 20°C |
*Calculated from molecular formula C10H15N. Note: Alkylated pyridines generally exhibit lower water solubility and higher lipophilicity than esters or acylated derivatives .
Research Implications and Limitations
- Electronic Effects : Alkyl substituents in this compound enhance nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups in 3-Acetylpyridine.
- Synthetic Challenges : Bulky propyl groups may hinder reaction efficiency, as seen in the lower yield (34%) compared to less sterically hindered analogs .
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